molecular formula C23H20N4O4S B2733884 Methyl 4-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate CAS No. 896287-48-2

Methyl 4-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate

Cat. No. B2733884
M. Wt: 448.5
InChI Key: QKJBRHOHZOGFHV-UHFFFAOYSA-N
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Description

“Methyl 4-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate” is a chemical compound with the molecular formula C23H20N4O4S and a molecular weight of 448.5. It contains an imidazo[1,2-b]pyridazine core, which is a type of heterocyclic compound that has been found in a number of pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemical Synthesis and Structure-Activity Relationship

Methyl 4-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate, while not directly studied, is structurally related to various imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives. These compounds have been synthesized and evaluated for their pharmacological activities, including antiulcer, central nervous system (CNS) activity, and their role as histamine H2-receptor antagonists. For instance, the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives for their potential as antiulcer agents highlighted the importance of the structural relationship in determining the compounds' antisecretory and cytoprotective properties (Starrett et al., 1989). Additionally, certain imidazo[1,2-b]pyridazine compounds have been prepared and examined for activity in the CNS, indicating the versatility of this scaffold in medicinal chemistry (Barlin et al., 1992).

Antimicrobial and Anticancer Potential

The design and synthesis of imidazole derivatives, which share a common heterocyclic motif with the compound , have shown appreciable antibacterial activity against various strains, including resistant ones like ESBL, VRE, and MRSA. This suggests potential applications in addressing antimicrobial resistance (Daraji et al., 2021). Furthermore, imidazole derivatives have demonstrated anticancer potential by inducing apoptosis and cellular senescence in cancer cell lines, highlighting the therapeutic prospects of structurally similar compounds in oncology (Sharma et al., 2014).

Tubulin Polymerization Inhibition

Research on indenopyrazoles, which share structural features with methyl 4-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate, has identified compounds with antiproliferative activity toward human cancer cells by inhibiting tubulin polymerization. This mechanism of action suggests potential applications in cancer therapy through the disruption of microtubule formation, leading to cell cycle arrest and inhibition of cancer cell proliferation (Minegishi et al., 2015).

Future Directions

Given the wide range of biological activities exhibited by imidazo[1,2-a]pyridines and related compounds , it’s possible that “Methyl 4-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate” could be a subject of future research in medicinal chemistry.

properties

IUPAC Name

methyl 4-[[2-[2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4S/c1-30-18-9-5-15(6-10-18)19-13-27-20(25-19)11-12-22(26-27)32-14-21(28)24-17-7-3-16(4-8-17)23(29)31-2/h3-13H,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJBRHOHZOGFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate

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